molecular formula C18H22N2O2 B12707918 N-Desmethyl-N-acetyldoxylamine CAS No. 97143-66-3

N-Desmethyl-N-acetyldoxylamine

Cat. No.: B12707918
CAS No.: 97143-66-3
M. Wt: 298.4 g/mol
InChI Key: PZRMZDOVUNZFIK-UHFFFAOYSA-N
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Description

N-Desmethyl-N-acetyldoxylamine is a hypothesized derivative of doxylamine, a first-generation antihistamine used for sedation and allergy relief. Doxylamine undergoes hepatic metabolism via demethylation and acetylation, yielding intermediates such as N-monodesmethyl doxylamine (CAS 562-10-7, MW 255.36) . The addition of an acetyl group (-COCH₃) to the desmethylated structure would result in N-Desmethyl-N-acetyldoxylamine. This compound may exhibit altered pharmacokinetic properties compared to its parent drug, such as increased hydrophilicity or modified receptor binding.

Properties

CAS No.

97143-66-3

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-methyl-N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide

InChI

InChI=1S/C18H22N2O2/c1-15(21)20(3)13-14-22-18(2,16-9-5-4-6-10-16)17-11-7-8-12-19-17/h4-12H,13-14H2,1-3H3

InChI Key

PZRMZDOVUNZFIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl-N-acetyldoxylamine typically involves the N-demethylation of doxylamine followed by acetylation. The process can be carried out using various reagents and catalysts under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of N-Desmethyl-N-acetyldoxylamine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl-N-acetyldoxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce different substituents to its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Desmethyl-N-acetyldoxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical probe.

    Medicine: Research explores its pharmacological properties and potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Desmethyl-N-acetyldoxylamine involves its interaction with specific molecular targets in the body. It may act on histamine receptors, similar to its parent compound doxylamine, but with distinct pharmacokinetic and pharmacodynamic profiles. The pathways involved include receptor binding and signal transduction, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Doxylamine and Its Metabolites

Doxylamine (Parent Compound)

  • Chemical Formula : C₁₇H₂₂N₂O
  • CAS Number : 469-21-6 (base); 562-10-7 (succinate salt)
  • Key Properties: Sedative, antihistaminic activity; metabolized via CYP450 enzymes to N-monodesmethyl doxylamine .

N-Monodesmethyl Doxylamine (Metabolite)

  • CAS Number : 562-10-7
  • Molecular Weight : 255.36 g/mol
  • Role : Primary metabolite with reduced sedative effects due to demethylation .

Hypothesized N-Desmethyl-N-Acetyldoxylamine

  • Inferred Structure : Desmethylation at the amine group + acetylation.
  • Estimated Molecular Weight: ~297.36 g/mol (based on addition of acetyl group to N-monodesmethyl doxylamine).
  • Potential Properties: Increased solubility compared to doxylamine; possible reduced blood-brain barrier penetration due to polarity.
Table 1: Comparative Molecular Data
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Doxylamine 469-21-6 C₁₇H₂₂N₂O 270.37 Tertiary amine, ether
N-Monodesmethyl Doxylamine 562-10-7 C₁₆H₂₀N₂O 255.36 Secondary amine, ether
N-Desmethyl-N-Acetyldoxylamine* N/A C₁₈H₂₂N₂O₂ ~297.36 Acetylated secondary amine

*Hypothesized structure based on metabolic pathways.

Comparison with Other Acetylated Amines

N,N-Dimethylacetamide (DMAC)

  • CAS Number : 127-19-5
  • Properties : Clear, colorless liquid; miscible with water and organic solvents; boiling range 164.5–167.5°C .
  • Applications : Industrial solvent, pharmaceutical reagent.
  • Key Difference : Unlike N-Desmethyl-N-acetyldoxylamine, DMAC lacks an aromatic ring system and antihistaminic activity.

Dimethyl Lauryl Amine

  • CAS Number : 112-18-5
  • Structure : C₁₄H₃₁N (N,N-dimethyldodecanamine) .
  • Use : Polymer additive; highly lipophilic due to long alkyl chain.

Toxicological and Regulatory Considerations

N-Nitrosodimethylamine (NDMA)

  • CAS Number : 62-75-9
  • Toxicity: Potent carcinogen (IARC Group 2A); regulated in pharmaceuticals and food due to genotoxicity .
  • Structural Contrast : NDMA’s nitroso group (-N=O) distinguishes it from acetylated amines, which are generally less reactive but may still require impurity monitoring.

Regulatory Status of Related Compounds

  • N-Monodesmethyl Doxylamine: Not explicitly regulated but monitored as a metabolite in pharmacokinetic studies.
  • DMAC : Regulated under occupational safety guidelines due to hepatotoxicity .
  • N-Desmethyl-N-Acetyldoxylamine: No direct regulatory data; inferred to require evaluation under ICH guidelines for metabolites in drug development.

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